3-(4-CHLOROBENZOYL)-5H,6H,7H,8H-IMIDAZO[1,2-A]PYRIDIN-2-AMINE
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Overview
Description
3-(4-Chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a chlorobenzoyl group attached to the imidazo[1,2-a]pyridine core. It is known for its diverse biological activities and has been the subject of extensive research in medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds, such as hydrazone derivatives, are known to exhibit a wide variety of biological activities, including antimicrobial properties .
Mode of Action
It is known that hydrazone derivatives, which are structurally similar, interact with their targets to exert their biological effects .
Biochemical Pathways
Similar compounds have been reported to alter various biochemical pathways, leading to their observed biological effects .
Pharmacokinetics
The solubility and stability of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit excellent antibacterial activity .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of water in the reaction mixture can greatly reduce the yield of similar compounds . Additionally, the yield of similar compounds increases with increasing temperature up to a certain point, after which the yield decreases due to the formation of by-products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine typically involves the condensation of 2-aminopyridine with 4-chlorobenzoyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the formation of the imidazo[1,2-a]pyridine ring system. The reaction is typically conducted at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates, purification, and final product isolation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its ability to modulate biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound with a similar core structure.
3-Bromoimidazo[1,2-a]pyridine: A derivative with a bromine atom at the 3-position.
Imidazo[1,2-a]pyridine-3-carboxamide: A derivative with a carboxamide group at the 3-position.
Uniqueness
3-(4-Chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine is unique due to the presence of the chlorobenzoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
(2-amino-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c15-10-6-4-9(5-7-10)13(19)12-14(16)17-11-3-1-2-8-18(11)12/h4-7H,1-3,8,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVOISHEXGCFGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC(=C2C(=O)C3=CC=C(C=C3)Cl)N)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
924839-85-0 |
Source
|
Record name | 3-(4-chlorobenzoyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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